![molecular formula C10H14ClNO2 B2433121 2-[Ethyl(phenyl)amino]acetic acid hydrochloride CAS No. 21911-78-4](/img/structure/B2433121.png)
2-[Ethyl(phenyl)amino]acetic acid hydrochloride
Overview
Description
2-[Ethyl(phenyl)amino]acetic acid hydrochloride is an organic compound with the molecular formula C10H14ClNO2. It is a derivative of acetic acid, where the hydrogen atom of the amino group is replaced by an ethyl(phenyl) group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl(phenyl)amino]acetic acid hydrochloride typically involves the reaction of ethylamine with phenylacetic acid. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[Ethyl(phenyl)amino]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions where the ethyl(phenyl) group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce ethylamine derivatives.
Scientific Research Applications
Chemistry
2-[Ethyl(phenyl)amino]acetic acid hydrochloride serves as a reagent in organic synthesis and acts as an intermediate in the production of various chemical compounds. Its ability to undergo different chemical reactions makes it a valuable building block for synthesizing more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. It has been shown to modulate enzyme activity and receptor binding, which can influence metabolic pathways. For example, research indicates that derivatives of this compound may exhibit enzyme inhibition properties, making them useful in drug design and development.
Medicine
Research is ongoing to explore the therapeutic potential of this compound. Preliminary studies suggest it may serve as a precursor for developing drugs targeting various conditions, including inflammatory diseases and certain cancers. Its mechanism of action typically involves binding to specific molecular targets, thus modulating their activity.
In industrial contexts, this compound is utilized in the manufacture of pharmaceuticals and agrochemicals. Its versatility allows it to be incorporated into various formulations, enhancing the efficacy of end products.
Mechanism of Action
The mechanism of action of 2-[Ethyl(phenyl)amino]acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: A precursor in the synthesis of 2-[Ethyl(phenyl)amino]acetic acid hydrochloride.
Ethylamine: Another precursor used in the synthesis.
N-Phenylglycine: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties
Biological Activity
Overview
2-[Ethyl(phenyl)amino]acetic acid hydrochloride, with the molecular formula C10H14ClNO2, is an organic compound that has garnered attention for its potential biological activities. This compound is a derivative of acetic acid and is synthesized through the reaction of ethylamine with phenylacetic acid, followed by treatment with hydrochloric acid to form the hydrochloride salt. Its structural characteristics position it as a candidate for various biological applications, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This compound can modulate enzymatic activity, influencing metabolic pathways and potentially leading to therapeutic effects. The exact mechanisms are still under investigation but suggest a multifaceted role in biochemical interactions .
Antimicrobial Properties
Research indicates that derivatives of amino acids similar to 2-[Ethyl(phenyl)amino]acetic acid exhibit significant antimicrobial activity. For instance, studies have shown that related compounds possess antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .
- Antibacterial Activity : Compounds structurally related to 2-[Ethyl(phenyl)amino]acetic acid have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds range significantly, indicating varying levels of potency against different bacterial strains .
- Antifungal Activity : Similar compounds have also been evaluated for antifungal efficacy, showing promising results against pathogens like Candida albicans and Fusarium oxysporum, with MIC values indicating moderate to high effectiveness .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. This potential is linked to its ability to modulate inflammatory pathways, although detailed studies are required to elucidate the specific mechanisms involved .
Case Studies and Research Findings
Several studies have explored the biological properties of compounds related to 2-[Ethyl(phenyl)amino]acetic acid:
- Synthesis and Evaluation : A study synthesized various prodrugs from amino acids and evaluated their analgesic and anti-inflammatory activities. The results indicated that these derivatives showed reduced ulcerogenic indices compared to standard drugs, suggesting a favorable safety profile alongside efficacy .
- Antimicrobial Screening : In another research effort, derivatives were screened for antibacterial and antifungal activities. Compounds with specific substitutions showed enhanced activity against multiple strains, highlighting the importance of structural modifications in enhancing biological efficacy .
- Pharmacokinetics : Investigations into the pharmacokinetic profiles of similar compounds revealed insights into their absorption, distribution, metabolism, and excretion (ADME), which are crucial for understanding their therapeutic potential.
Data Tables
The following table summarizes the antimicrobial activity data related to compounds similar to this compound:
Compound | Target Pathogen | MIC (mg/mL) | Activity Type |
---|---|---|---|
Phenyl Amino Acetic Acid Derivative | E. coli | 0.0195 | Antibacterial |
Phenyl Amino Acetic Acid Derivative | B. subtilis | 4.69 | Antibacterial |
Phenyl Amino Acetic Acid Derivative | C. albicans | 16.69 | Antifungal |
Phenyl Amino Acetic Acid Derivative | Fusarium oxysporum | 56.74 | Antifungal |
Properties
IUPAC Name |
2-(N-ethylanilino)acetic acid;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-2-11(8-10(12)13)9-6-4-3-5-7-9;/h3-7H,2,8H2,1H3,(H,12,13);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYGDNQCOZODLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)C1=CC=CC=C1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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